3-Methyl-2-(2-phenylethyl)butanoic acid
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Overview
Description
3-Methyl-2-(2-phenylethyl)butanoic acid, also known as phenethyl isovalerate, is an organic compound with the molecular formula C13H18O2. It is a colorless to slightly yellow liquid with a fruity, rosy odor. This compound is commonly used in the fragrance and flavor industry due to its pleasant aroma.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-2-(2-phenylethyl)butanoic acid can be synthesized through the esterification of phenethyl alcohol with isovaleric acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous reactors and advanced purification techniques such as fractional distillation ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(2-phenylethyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The products depend on the nucleophile used; for example, using an amine can yield an amide.
Scientific Research Applications
3-Methyl-2-(2-phenylethyl)butanoic acid has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in esterification reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is widely used in the fragrance and flavor industry to impart fruity and floral notes to products.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(2-phenylethyl)butanoic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes through its chemical structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
Isovaleric acid: Shares the isovalerate group but lacks the phenethyl group.
Phenethyl alcohol: Contains the phenethyl group but lacks the isovalerate group.
Phenethyl acetate: Similar ester structure but with an acetate group instead of isovalerate.
Uniqueness
3-Methyl-2-(2-phenylethyl)butanoic acid is unique due to its combination of the phenethyl and isovalerate groups, which impart distinct chemical and sensory properties. This combination makes it particularly valuable in the fragrance and flavor industry, where it is used to create complex and appealing scents .
Biological Activity
3-Methyl-2-(2-phenylethyl)butanoic acid, commonly referred to as a branched-chain fatty acid, has gained attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides an overview of its biological properties, synthesis methods, and relevant research findings.
Chemical Structure:
- IUPAC Name: this compound
- CAS Number: 70777-57-0
The compound can be synthesized through various organic reactions, typically involving the condensation of appropriate starting materials under controlled conditions. Although specific synthetic routes for this compound are not extensively documented, similar branched-chain fatty acids are often produced via alkylation or esterification methods.
Antimicrobial Properties
Research indicates that certain derivatives of branched-chain fatty acids exhibit antimicrobial activity. For example, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
E. coli | 50 |
Staphylococcus aureus | 40 |
Anticancer Activity
Branched-chain fatty acids have been studied for their effects on cancer cell lines. Research suggests that they may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. For instance, studies on related compounds have shown IC50 values ranging from 7 to 20 µM against various cancer cell lines, indicating significant cytotoxic effects.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (breast cancer) | 12.41 |
PC3 (prostate cancer) | 9.71 |
HCT-116 (colon cancer) | 2.29 |
The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors within the body. These interactions can lead to alterations in metabolic pathways, influencing processes such as inflammation and cellular growth.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that certain branched-chain fatty acids could effectively inhibit the growth of pathogenic bacteria, suggesting potential applications in food preservation and health supplements .
- Anticancer Research : Another investigation focused on the anticancer properties of similar fatty acids showed promising results in reducing tumor growth in vitro and in animal models. The study highlighted the importance of fatty acid structure in determining biological activity .
- Cell Viability Assays : Various assays conducted on human cancer cell lines revealed that treatment with branched-chain fatty acids led to significant reductions in cell viability, indicating their potential as therapeutic agents .
Properties
IUPAC Name |
3-methyl-2-(2-phenylethyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-10(2)12(13(14)15)9-8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUOJSGKSMQGAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC1=CC=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70777-57-0 |
Source
|
Record name | 3-methyl-2-(2-phenylethyl)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.